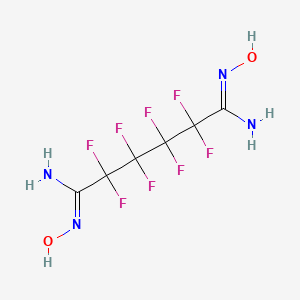
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- is a fluorinated organic compound with the molecular formula C6H6F8N4O2 and a molecular weight of 318.12 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms and hydroxyl groups, making it highly reactive and useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- typically involves the reaction of hexanediamine with fluorinated reagents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis . The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions . The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, making it a potent inhibitor in biochemical assays . The compound’s unique structure allows it to modulate various molecular pathways, leading to its diverse applications in research and industry .
Comparison with Similar Compounds
Similar Compounds
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-: Similar in structure but lacks hydroxyl groups.
Octafluorohexanediamiddioxime: Another fluorinated compound with similar properties but different functional groups.
Uniqueness
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- stands out due to its combination of fluorine atoms and hydroxyl groups, which confer unique reactivity and binding properties . This makes it particularly valuable in applications requiring high specificity and stability .
Properties
CAS No. |
7170-05-0 |
|---|---|
Molecular Formula |
C6H6F8N4O2 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-1-N',6-N'-dihydroxyhexanediimidamide |
InChI |
InChI=1S/C6H6F8N4O2/c7-3(8,1(15)17-19)5(11,12)6(13,14)4(9,10)2(16)18-20/h19-20H,(H2,15,17)(H2,16,18) |
InChI Key |
WOBVBXFNEHAFSJ-UHFFFAOYSA-N |
SMILES |
C(=NO)(C(C(C(C(C(=NO)N)(F)F)(F)F)(F)F)(F)F)N |
Isomeric SMILES |
C(=N\O)(\N)/C(F)(F)C(F)(F)C(F)(F)C(F)(F)/C(=N/O)/N |
Canonical SMILES |
C(=NO)(C(C(C(C(C(=NO)N)(F)F)(F)F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















